molecular formula C22H18N2S B14327239 2-Benzyl-3,5-diphenyl-2H-1,2,6-thiadiazine CAS No. 106687-42-7

2-Benzyl-3,5-diphenyl-2H-1,2,6-thiadiazine

Cat. No.: B14327239
CAS No.: 106687-42-7
M. Wt: 342.5 g/mol
InChI Key: RDLUQUXGYJESSC-UHFFFAOYSA-N
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Description

2-Benzyl-3,5-diphenyl-2H-1,2,6-thiadiazine: is a heterocyclic compound that belongs to the thiadiazine family. Thiadiazines are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiadiazine ring substituted with benzyl and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3,5-diphenyl-2H-1,2,6-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with diphenylthiourea in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-3,5-diphenyl-2H-1,2,6-thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid.

    Reduction: Reduction of the thiadiazine ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-Benzyl-3,5-diphenyl-2H-1,2,6-thiadiazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound has been studied for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine: The compound’s pharmacological properties have been investigated for potential therapeutic applications. It has shown promise as an antihypertensive, antidiabetic, and anticancer agent. Further research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Benzyl-3,5-diphenyl-2H-1,2,6-thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.

    1,2,5-Thiadiazole: Used in medicinal chemistry for its antimicrobial and anticancer properties.

    Imidazole: A well-known heterocyclic compound with broad biological activities, including antibacterial, antifungal, and antiviral effects.

Uniqueness: 2-Benzyl-3,5-diphenyl-2H-1,2,6-thiadiazine stands out due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

106687-42-7

Molecular Formula

C22H18N2S

Molecular Weight

342.5 g/mol

IUPAC Name

2-benzyl-3,5-diphenyl-1,2,6-thiadiazine

InChI

InChI=1S/C22H18N2S/c1-4-10-18(11-5-1)17-24-22(20-14-8-3-9-15-20)16-21(23-25-24)19-12-6-2-7-13-19/h1-16H,17H2

InChI Key

RDLUQUXGYJESSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=NS2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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